(4-Benzyl-1-methylpiperidin-4-yl)methanol
Description
Historical Context and Significance of Piperidine (B6355638) Scaffolds in Chemical Science
The journey of piperidine in science began with its discovery in piperine, the main active component of black pepper. Since then, the piperidine ring has been identified as a core structural element in numerous alkaloids, which are naturally occurring compounds with significant physiological effects. encyclopedia.pub This has spurred extensive research into the synthesis and derivatization of piperidines, leading to the development of a multitude of synthetic methods for their preparation. nih.gov
The significance of the piperidine scaffold is underscored by its presence in over twenty classes of pharmaceuticals, including analgesics, antipsychotics, antihistamines, and anticancer agents. encyclopedia.pubresearchgate.net The three-dimensional nature of the piperidine ring, coupled with its ability to engage in various intermolecular interactions, allows for the precise tailoring of molecular properties to achieve desired biological activities. lifechemicals.com The introduction of substituents onto the piperidine ring can modulate a compound's physicochemical properties, enhance its biological activity and selectivity, and improve its pharmacokinetic profile. thieme-connect.com
Importance of (4-Benzyl-1-methylpiperidin-4-yl)methanol (B6276875) within the Substituted Piperidine Class
Within the diverse class of substituted piperidines, this compound emerges as a compound of interest due to its specific structural features. The presence of a benzyl (B1604629) group and a hydroxymethyl group at the 4-position of the piperidine ring, along with a methyl group on the nitrogen atom, imparts a unique combination of steric and electronic properties.
While specific research solely dedicated to the biological activity of this compound is not extensively documented in publicly available literature, its structural analogs and related compounds have been investigated for a range of applications. For example, derivatives of benzylpiperidine have been explored as potential therapeutic agents. nih.gov
Scope and Objectives of Academic Research on the Chemical Compound
Academic research on this compound and its analogs primarily focuses on its synthesis and its potential as a building block for more complex molecules. The development of efficient and stereoselective synthetic routes to access such substituted piperidines is a key objective. nih.gov Researchers are continually exploring new catalytic systems and reaction methodologies to construct the piperidine ring and introduce desired functional groups with high precision. nih.gov
Furthermore, the compound serves as a scaffold for the generation of chemical libraries for drug discovery programs. The functional groups present in this compound, namely the secondary alcohol and the tertiary amine, provide convenient handles for further chemical modifications. This allows for the systematic exploration of the structure-activity relationships of its derivatives.
Computational studies, such as molecular docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction, are also employed to investigate the potential of this compound derivatives as inhibitors of specific biological targets. nih.gov These in silico methods help to prioritize compounds for synthesis and biological evaluation, thereby accelerating the drug discovery process.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C14H21NO |
| Molecular Weight | 219.32 g/mol |
| CAS Number | 1189881-28-4 lgcstandards.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H21NO |
|---|---|
Molecular Weight |
219.32 g/mol |
IUPAC Name |
(4-benzyl-1-methylpiperidin-4-yl)methanol |
InChI |
InChI=1S/C14H21NO/c1-15-9-7-14(12-16,8-10-15)11-13-5-3-2-4-6-13/h2-6,16H,7-12H2,1H3 |
InChI Key |
SVUOMCPYSVTRCT-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)(CC2=CC=CC=C2)CO |
solubility |
28.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations
Retrosynthetic Analysis and Strategic Disconnections for (4-Benzyl-1-methylpiperidin-4-yl)methanol (B6276875)
Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by deconstructing the target molecule into simpler, commercially available starting materials. ub.eduamazonaws.com For this compound, the key structural feature is the quaternary carbon at the C4 position of the piperidine (B6355638) ring, which is substituted with both a benzyl (B1604629) group and a hydroxymethyl group.
The primary retrosynthetic disconnections focus on the formation of the carbon-carbon bonds at this C4 position. A logical approach involves disconnecting the benzyl group and the hydroxymethyl group, leading back to a key piperidine intermediate. A secondary analysis can deconstruct the piperidine ring itself.
Primary Disconnections (C-C bonds at C4):
Transform 1 (C4-CH₂OH bond): This disconnection points to a precursor such as 4-benzyl-1-methylpiperidine-4-carboxylic acid or its ester derivative, which can be reduced to the target alcohol. This carboxylic acid could, in turn, be derived from a nitrile, 4-benzyl-1-methylpiperidine-4-carbonitrile.
Transform 2 (C4-Benzyl bond): This disconnection of the benzyl group from the piperidine ring suggests a nucleophilic benzyl species (e.g., a Grignard or organolithium reagent) and an electrophilic piperidine C4 synthon.
These disconnections lead to the identification of 1-methyl-4-piperidone (B142233) as the most crucial and logical precursor, as its carbonyl group at the C4 position is an ideal electrophilic handle for introducing the two required substituents.
Key Precursors and Synthetic Building Blocks
Based on the retrosynthetic analysis, the synthesis of this compound relies on a set of fundamental building blocks. The central precursor is the piperidine core, with the benzyl and hydroxymethyl groups being introduced through specific reagents.
| Role | Precursor/Building Block | Chemical Name | Rationale |
| Piperidine Core | 1-Methyl-4-piperidone | 1-Methylpiperidin-4-one | Provides the basic N-methylpiperidine skeleton with a carbonyl group at the C4 position, ideal for nucleophilic additions. wikipedia.org |
| Benzyl Group Source | Benzylmagnesium bromide or Benzyllithium | Phenylmethylmagnesium bromide or (Phenylmethyl)lithium | Acts as a strong nucleophile to attack the carbonyl of the piperidone and form the C4-benzyl bond. wikipedia.orglibretexts.org |
| Hydroxymethyl Group Source | Sodium cyanide (NaCN) followed by a reducing agent (e.g., LiAlH₄) | Sodium cyanide / Lithium aluminum hydride | A two-step sequence where a nitrile is introduced and subsequently reduced to the primary alcohol. |
| Hydroxymethyl Group Source | Formaldehyde (B43269) (CH₂O) or Paraformaldehyde | Methanal | Can be used to introduce the hydroxymethyl group via reaction with an appropriate nucleophilic piperidine intermediate. |
| Methyl Group Source | Methylamine | Methanamine | Can be a starting material in multicomponent reactions to form the N-methylated piperidine ring directly. wikipedia.org |
Convergent and Linear Synthesis Strategies
The assembly of this compound can be approached through either a linear or a convergent strategy, each with distinct advantages and disadvantages.
Linear Synthesis: A linear synthesis involves a step-by-step construction of the target molecule from a single starting material. For this target, a plausible linear sequence starting from 1-methyl-4-piperidone would be:
Nucleophilic addition of a benzyl organometallic reagent to form the tertiary alcohol, 4-benzyl-1-methylpiperidin-4-ol.
Conversion of the tertiary hydroxyl group into a good leaving group (e.g., a halide).
Nucleophilic substitution with a cyanide anion to install the nitrile group.
Hydrolysis of the nitrile to a carboxylic acid.
Reduction of the carboxylic acid to the primary alcohol.
Convergent Synthesis: A convergent synthesis involves the independent preparation of key fragments of the molecule, which are then combined in the final stages. For a relatively small molecule like this, a fully convergent approach is less common. However, a semi-convergent strategy could be envisioned where a pre-functionalized piperidine ring is coupled with a complex benzyl fragment. A more relevant application of convergence here is in the context of multicomponent reactions, where three or more simple starting materials combine in a single step to form the complex piperidine core, representing a highly convergent process. taylorfrancis.com
| Strategy | Description | Advantages | Disadvantages |
| Linear | Stepwise modification of a single precursor (e.g., 1-methyl-4-piperidone). | Logically straightforward to plan and execute. Each step can be optimized individually. | Overall yield can be low due to the multiplicative nature of step-wise yields. Can be time-consuming. |
| Convergent | Independent synthesis of fragments followed by their assembly. | Higher overall yield. Allows for parallel synthesis of fragments, saving time. | Requires careful planning of the fragment coupling reaction. May not be suitable for small, simple targets. |
Carbon-Carbon Bond Formation at the Piperidine C4 Position
The creation of the quaternary C4 center is the crux of the synthesis. This requires the formation of two new carbon-carbon bonds at the same position. Various modern synthetic methods can be employed to achieve this transformation.
Grignard Reagent or Organolithium Addition to Piperidone Intermediates
The most direct and widely used method for forming a carbon-carbon bond at a carbonyl carbon is the addition of an organometallic nucleophile. libretexts.org Organolithium and Grignard reagents are powerful nucleophiles and strong bases that readily add to ketones. wikipedia.orgsigmaaldrich.comyoutube.com
In the context of synthesizing this compound, the key step is the reaction of 1-methyl-4-piperidone with a benzyl organometallic reagent.
Reaction: 1-Methyl-4-piperidone + Benzylmagnesium Bromide → 4-Benzyl-1-methylpiperidin-4-ol
This reaction efficiently forms one of the required C-C bonds and generates a tertiary alcohol intermediate. The subsequent challenge lies in converting this intermediate to the final product by adding a hydroxymethyl group, as outlined in the linear synthesis strategy (Section 2.1.2). The choice between Grignard and organolithium reagents can influence reactivity and side reactions, but both are capable of this initial addition. libretexts.orgyoutube.com Organolithium reagents are generally more reactive than their Grignard counterparts. wikipedia.org
| Reagent | Typical Solvent | Key Characteristics | Potential Issues |
| Benzylmagnesium Bromide (Grignard) | Diethyl ether, THF | Moderately reactive, easier to handle on a large scale. libretexts.org | Can participate in side reactions like enolization or reduction, though less common with piperidones. |
| Benzyllithium (Organolithium) | Hexane (B92381), Diethyl ether | Highly reactive, very strong base. wikipedia.orgsigmaaldrich.com | Increased risk of side reactions due to high basicity. More sensitive to air and moisture. youtube.com |
Cross-Coupling Reactions Involving Piperidinyl Organometallics
Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Hiyama) are powerful tools for C-C bond formation. researchgate.net This strategy could be adapted to form the C4-benzyl bond. One possible route involves creating a vinyl triflate or halide from 1-methyl-4-piperidone. This electrophilic center can then be coupled with a benzyl-organometallic partner.
A potential sequence is:
Formation of the enolate of 1-methyl-4-piperidone and trapping it to form a vinyl triflate.
Suzuki coupling of the vinyl triflate with benzylboronic acid to yield 4-benzyl-1-methyl-1,2,3,6-tetrahydropyridine.
Hydroboration-oxidation of the double bond to install the hydroxymethyl group, followed by reduction of the remaining double bond within the ring.
This approach is more complex and lengthy than direct organometallic addition but offers an alternative route that avoids the direct use of highly reactive Grignard or organolithium reagents. Research has demonstrated the feasibility of preparing 4-arylpiperidines from 1-benzyl-4-piperidone using methods like the Shapiro reaction followed by cross-coupling. researchgate.net
Multicomponent Reactions Incorporating Piperidine Scaffolds
Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to synthesizing complex molecules like substituted piperidines in a single operation. taylorfrancis.comrsc.orgacs.org These reactions combine three or more starting materials in a one-pot process, rapidly building molecular complexity. tandfonline.comnih.gov
While a specific MCR for the direct synthesis of this compound is not prominently reported, a hypothetical strategy could be designed based on established piperidine-forming MCRs. Such a reaction might involve:
| Component | Example | Role in Final Structure |
| Amine | Methylamine | Provides the piperidine nitrogen and the N-methyl group. |
| Aldehyde | Formaldehyde (2 equivalents) | Provides carbons C2 and C6 of the piperidine ring. |
| β-Keto Ester Derivative | An ester of benzylacetoacetic acid | Provides carbons C3, C4, C5, and the C4-benzyl substituent. |
The reaction would proceed through a series of tandem reactions, such as imine formation, Mannich reaction, and intramolecular cyclization, to construct the 4,4-disubstituted piperidine ring. Subsequent reduction of the ester group at C4 would yield the target molecule. The development of such an MCR would represent a highly convergent and efficient synthetic route. taylorfrancis.comtandfonline.com
Installation and Manipulation of the Hydroxymethyl Moiety
The introduction of the hydroxymethyl (-CH₂OH) group at the C4 position is a pivotal step in the synthesis. This is typically achieved through the reduction of a precursor molecule bearing a C4 substituent at a higher oxidation state, such as a carboxylic acid, ester, or nitrile.
For instance, a precursor such as methyl 1-benzyl-4-phenylamino-4-piperidinecarboxylate can be reduced to the corresponding alcohol. dtic.mil The general transformation involves the nucleophilic attack of a hydride ion from the reducing agent onto the electrophilic carbonyl carbon.
The reduction of a nitrile group at the C4 position offers an alternative pathway. This process typically occurs in two stages: the nitrile is first reduced to an imine intermediate, which is then hydrolyzed to an aldehyde. The aldehyde can be subsequently reduced to the primary alcohol. A reagent like diisobutylaluminium hydride (DIBAL-H) is often used for the partial reduction of nitriles to aldehydes. google.com A subsequent reduction step, for example with sodium borohydride (B1222165) (NaBH₄), would then yield the final hydroxymethyl group.
| Precursor Functional Group | Typical Reducing Agent(s) | Intermediate (if any) | Product Functional Group |
|---|---|---|---|
| Carboxylic Acid (-COOH) | Lithium aluminum hydride (LiAlH₄) | N/A | Hydroxymethyl (-CH₂OH) |
| Ester (-COOR) | Lithium aluminum hydride (LiAlH₄) | N/A | Hydroxymethyl (-CH₂OH) |
| Nitrile (-CN) | 1. DIBAL-H 2. NaBH₄ or LiAlH₄ | Aldehyde (-CHO) | Hydroxymethyl (-CH₂OH) |
While this compound itself is an achiral molecule, the principles of stereoselective reduction are crucial in the synthesis of many of its more complex, chiral derivatives. Stereoselectivity becomes a key consideration when the precursor is a prochiral ketone, such as a 1-benzyl-4-oxopiperidine derivative. The reduction of the C4-keto group yields a secondary alcohol, and the stereochemical outcome (i.e., the formation of an axial vs. equatorial hydroxyl group) can be controlled by the choice of reducing agent.
Bulky reducing agents, such as lithium tri-sec-butylborohydride (L-Selectride®), tend to approach the carbonyl group from the less sterically hindered face, leading to the formation of a specific stereoisomer. Conversely, smaller reducing agents like sodium borohydride (NaBH₄) may exhibit different selectivity. The hydrogenation of substituted pyridines or tetrahydropyridines using specific catalysts, such as rhodium or iridium-based systems, can also proceed with high diastereoselectivity, providing stereochemically defined piperidine rings that can be further elaborated. nih.govsci-hub.se These methods are fundamental for creating libraries of related compounds where the spatial orientation of substituents is critical for biological activity.
N-Alkylation and Quaternization Strategies for the Piperidine Nitrogen
Functionalization of the piperidine nitrogen is a critical step for introducing the N-methyl and, in many synthetic routes, an N-benzyl group. These transformations are typically accomplished through nucleophilic substitution or reductive amination.
Reductive amination is a highly efficient and widely used method for the N-methylation of secondary amines like the piperidine scaffold. researchgate.net This one-pot reaction involves the condensation of the secondary amine with formaldehyde to form an unstable iminium ion intermediate. This intermediate is then reduced in situ by a suitable reducing agent to yield the N-methylated tertiary amine.
Commonly used reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (STAB), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation. researchgate.net An alternative approach, known as transfer hydrogenation, can also be employed. For example, piperidine-4-carboxylic acid can be converted to 1-methylpiperidine-4-carboxylic acid using formaldehyde in the presence of a hydrogen source like formic acid and a palladium catalyst. google.com This method avoids the use of gaseous hydrogen and is often advantageous for its operational simplicity. google.com
The introduction of a benzyl group onto the piperidine nitrogen is a common strategy, either to arrive at a final N-benzyl product or to use the benzyl group as a protecting group that can be removed later. rsc.orgresearchgate.net The most straightforward method for N-benzylation is a direct nucleophilic substitution (Sₙ2) reaction.
This involves treating the parent piperidine with a benzyl halide, such as benzyl bromide or benzyl chloride, in the presence of a base. google.comechemi.com The base, typically a non-nucleophilic amine like triethylamine (B128534) (TEA) or an inorganic base like potassium carbonate (K₂CO₃), serves to neutralize the hydrogen halide formed during the reaction, driving it to completion. The choice of solvent can range from polar aprotic solvents like dimethylformamide (DMF) to alcohols. google.comechemi.com
| Transformation | Reagents | Method | Key Features |
|---|---|---|---|
| N-Methylation | Formaldehyde, Sodium triacetoxyborohydride (STAB) | Reductive Amination | Mild conditions, high yield, one-pot procedure. researchgate.net |
| N-Methylation | Formaldehyde, Pd/C, Formic Acid | Transfer Hydrogenation | Avoids gaseous H₂, operationally simple. google.com |
| N-Benzylation | Benzyl bromide, K₂CO₃ or Triethylamine | Nucleophilic Substitution (Sₙ2) | Direct, efficient, widely applicable. google.comechemi.com |
Protection-Deprotection Strategies in Multistep Syntheses
In the synthesis of complex molecules like substituted piperidines, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with subsequent reactions. The secondary amine of the piperidine ring is a common site for protection. The choice of protecting group is critical and is dictated by its stability to the reaction conditions used in the synthetic sequence and the ease of its removal.
The benzyl group (Bn) itself can serve as a robust protecting group for the piperidine nitrogen. rsc.org It is stable to a wide range of non-reductive conditions. Deprotection is typically achieved through catalytic hydrogenation (e.g., using H₂ gas and a palladium-on-carbon catalyst), which cleaves the C-N bond to release the secondary amine. researchgate.net
Other commonly employed nitrogen protecting groups include carbamates such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z). rsc.orgcreative-peptides.com
Boc Group: This group is stable to basic and nucleophilic conditions but is easily removed under acidic conditions, typically with trifluoroacetic acid (TFA). creative-peptides.com
Cbz (or Z) Group: The Cbz group is stable to acidic and basic conditions but, like the benzyl group, can be readily cleaved by catalytic hydrogenation. creative-peptides.com
The orthogonal nature of these protecting groups—meaning they can be removed under different conditions—allows for selective deprotection and functionalization at various stages of a complex synthesis.
| Protecting Group | Abbreviation | Structure | Common Deprotection Conditions |
|---|---|---|---|
| tert-Butoxycarbonyl | Boc | -COOC(CH₃)₃ | Strong acid (e.g., Trifluoroacetic acid, HCl). creative-peptides.com |
| Benzyloxycarbonyl | Cbz or Z | -COOCH₂C₆H₅ | Catalytic Hydrogenation (H₂, Pd/C). creative-peptides.com |
| Benzyl | Bn | -CH₂C₆H₅ | Catalytic Hydrogenation (H₂, Pd/C). researchgate.net |
Isolation and Purification Techniques for Complex Piperidine Derivatives
The purification of this compound, a tertiary amino alcohol, requires robust techniques to remove starting materials, reagents, and byproducts. The presence of both a basic nitrogen atom and a polar hydroxyl group influences the choice of purification strategy.
Chromatography is a cornerstone for purifying piperidine derivatives, offering high resolution to separate structurally similar compounds. Column chromatography is frequently employed for the purification of piperidin-4-one derivatives, which are common precursors. chemrevlett.com The choice of stationary and mobile phases is critical for achieving effective separation.
For compounds like this compound, normal-phase chromatography on silica (B1680970) gel is a common approach. Eluent systems typically consist of a mixture of a non-polar solvent, such as hexane or cyclohexane, and a more polar solvent like ethyl acetate (B1210297) or isopropanol, often with a small amount of a basic modifier like triethylamine or ammonia (B1221849) to prevent peak tailing caused by the interaction of the basic piperidine nitrogen with acidic silanol (B1196071) groups on the silica surface.
High-Performance Liquid Chromatography (HPLC) is another powerful tool, particularly for analytical assessment of purity and for preparative separation on a smaller scale. Reverse-phase (RP) HPLC methods can be developed for analyzing compounds similar to the target molecule. sielc.com For mass spectrometry compatibility, volatile buffers like formic acid are used in the mobile phase, which typically consists of acetonitrile (B52724) and water. sielc.com
Table 1: Examples of Chromatographic Methods for Piperidine Derivatives
| Compound Type | Stationary Phase | Mobile Phase / Eluent | Purpose |
|---|---|---|---|
| Piperidin-4-one derivatives | Silica Gel | Ethyl acetate / Hexane (1:4) | Preparative Purification chemrevlett.com |
| 1-Benzyl-4-(phenylamino)piperidine-4-methanol | Newcrom R1 (Reverse Phase) | Acetonitrile, Water, Phosphoric Acid | Analytical HPLC sielc.com |
| Alkylated Ketones | Silica Gel | Pentane / Ethyl Acetate (1:1) | Preparative Purification rsc.org |
| Amino Alcohols | Ion Exchange Resin (Dowex® 50WX8) | H₂SO₄ (for washing) | Product Isolation frontiersin.org |
Crystallization is a critical technique for achieving high purity on a large scale. The choice of solvent is paramount; solvents like ethanol, methanol (B129727), or mixtures such as dichloromethane (B109758)/methanol are often used to recrystallize piperidine derivatives to yield high-purity crystalline solids. chemrevlett.com For instance, N-Benzyl piperidin-4-one oxime has been successfully recrystallized from methanol. chemrevlett.com
Given the basic nature of the piperidine nitrogen in this compound, salt formation is a highly effective purification strategy. Converting the free base into a salt by reacting it with an acid often results in a stable, crystalline solid that is more easily purified by recrystallization than the parent compound. Common acids used for this purpose include hydrochloric acid, sulfuric acid, and organic acids like p-toluenesulfonic acid. researchgate.net This method not only enhances purity by selectively crystallizing the desired salt but also improves the compound's handling and stability. An efficient route for synthesizing methyl piperidine-4-yl-carbamate has been developed that concludes with the formation of a para-toluene sulfonate salt to ensure high purity. asianpubs.org
Table 2: Crystallization and Salt Formation Techniques
| Method | Compound Type | Solvent / Reagent | Key Advantage |
|---|---|---|---|
| Recrystallization | N-Benzyl piperidin-4-one oxime | Methanol | Removal of impurities, high-purity crystals chemrevlett.com |
| Recrystallization | 1-chloroacetyl-2,6-bis(2-methoxyphenyl)-3,5-dimethylpiperidin-4-one | Distilled Ethanol | Yields pure crystals from the crude product chemrevlett.com |
| Salt Formation | Methyl piperidine-4-yl-carbamate | p-Toluene sulfonic acid | High-purity, stable salt suitable for large-scale manufacturing researchgate.netasianpubs.org |
| Salt Formation | cis-N-Benzyl-3-methylamino-4-methylpiperidine | Tartaric Acid | Forms a diastereomeric salt for resolution and purification acs.org |
Scalable Synthesis and Process Optimization
Transitioning a synthetic route from the laboratory to an industrial scale requires careful consideration of efficiency, cost, safety, and yield. Process optimization is key to making the production of this compound viable for large-scale manufacturing.
An efficient synthesis of this compound would likely originate from commercially available starting materials. A plausible and scalable route involves the reaction of a benzyl organometallic reagent (e.g., benzylmagnesium chloride) with N-methyl-4-piperidone. This Grignard-type reaction directly forms the carbon skeleton and introduces the hydroxymethyl precursor's core structure.
The development of scalable routes for similar piperidine structures often focuses on minimizing steps and optimizing reaction conditions. For example, scalable syntheses of 4-substituted benzylpiperidines have been developed based on the catalytic hydrogenation of aryl(pyridin-4-yl)methanones. researchgate.net Another approach involves the reductive amination of 1-benzylpiperidin-4-one, a process that has been optimized for large-scale manufacturing of related carbamates. asianpubs.org Such methodologies, which use readily available materials and high-yield transformations, are crucial for commercial viability. researchgate.net Process analytical technology (PAT) and quality-by-design (QbD) frameworks are often implemented to mitigate risks and ensure batch-to-batch consistency in industrial-scale production. pmarketresearch.com
Table 3: Comparison of Scalable Synthetic Approaches for Piperidine Cores
| Target Core | Starting Materials | Key Transformation | Reagents/Catalyst | Reported Yield |
|---|---|---|---|---|
| Methyl piperidine-4-yl-carbamate salts | 1-Benzylpiperidin-4-one, Ammonia | Reductive Amination | Raney-Ni | High asianpubs.org |
| 2- and 4-Substituted Benzylpiperidines | Pyridinecarbaldehydes, Bromobenzenes | Catalytic Deoxygenation/Hydrogenation | Pd/C | Not specified researchgate.net |
| cis-N-Benzyl-3-methylamino-4-methylpiperidine | 4-Picoline, Benzyl chloride | Pyridinium (B92312) Salt Reduction | NaBH₄ | >85% acs.org |
| N-benzyl-4-piperidone | Benzylamine, Acrylic ester | Dieckmann Condensation | Sodium methoxide | Good google.com |
The application of green chemistry principles is essential for modern, sustainable pharmaceutical and chemical manufacturing. unibo.itbeilstein-journals.org The primary goal is to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. beilstein-journals.org
In the context of synthesizing this compound, several green chemistry principles can be applied:
Catalysis: Employing catalytic reagents is preferable to stoichiometric ones. For instance, using a catalytic amount of a palladium-on-carbon (Pd/C) catalyst for hydrogenation or debenzylation steps is superior to using stoichiometric metal hydrides, which generate significant waste. researchgate.net
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. One-pot syntheses, where multiple reaction steps are carried out in a single reactor without isolating intermediates, can significantly improve atom economy and reduce solvent usage. scispace.com
Safer Solvents and Reagents: Replacing hazardous solvents like dichloromethane and toluene (B28343) with greener alternatives such as 2-methyltetrahydrofuran, ethanol, or even water is a key objective. pmarketresearch.comresearchgate.net For example, catalytic N-debenzylation of tertiary amines can be performed efficiently in an aqueous medium at low pH. researchgate.net
Energy Efficiency: Utilizing microwave irradiation or flow chemistry can shorten reaction times and reduce energy consumption compared to conventional batch heating. organic-chemistry.org
Table 4: Application of Green Chemistry Principles in Piperidine Synthesis
| Green Chemistry Principle | Application in Synthesis | Advantage |
|---|---|---|
| Catalysis | Use of catalytic hydrogenation (e.g., Pd/C, Raney-Ni) for reduction steps. asianpubs.org | Reduces waste compared to stoichiometric reagents (e.g., metal hydrides). |
| Atom Economy | One-pot synthesis of heterocycles from dihalides and amines. organic-chemistry.org | Minimizes intermediate isolation, reduces solvent waste and energy use. |
| Safer Solvents | Performing reactions in aqueous media or greener solvents like ethanol. researchgate.net | Reduces reliance on toxic and environmentally harmful chlorinated or aromatic solvents. |
| Design for Energy Efficiency | Use of microwave irradiation to accelerate cyclocondensation reactions. organic-chemistry.org | Drastically reduces reaction times from hours to minutes, saving energy. |
Chemical Reactivity and Derivatization Studies of 4 Benzyl 1 Methylpiperidin 4 Yl Methanol
Reactions of the Hydroxymethyl Group
The primary alcohol functionality (–CH₂OH) is a versatile site for numerous chemical transformations, including oxidation, esterification, etherification, and halogenation.
The selective oxidation of the primary hydroxymethyl group in (4-Benzyl-1-methylpiperidin-4-yl)methanol (B6276875) can yield either the corresponding aldehyde, (4-benzyl-1-methylpiperidine)-4-carbaldehyde, or the carboxylic acid, 4-benzyl-1-methylpiperidine-4-carboxylic acid. The outcome of the reaction is highly dependent on the choice of oxidizing agent and the reaction conditions employed.
For the conversion to the aldehyde, mild oxidizing agents are required to prevent over-oxidation to the carboxylic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Swern oxidation conditions (oxalyl chloride, DMSO, and a hindered base like triethylamine) are commonly used for this purpose. Photocatalytic methods have also been developed for the selective oxidation of benzylic-type alcohols to aldehydes with high selectivity, often utilizing metal nanoparticles on a semiconductor support under visible light irradiation. mdpi.commdpi.com
More vigorous oxidation is necessary to convert the hydroxymethyl group directly to a carboxylic acid. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (chromium trioxide in aqueous sulfuric acid) can achieve this transformation. The selective oxidation of benzyl (B1604629) alcohol, a structurally related primary alcohol, has been extensively studied, and similar methodologies are applicable. mdpi.comresearchgate.net The choice of solvent can also influence product selectivity; for instance, certain catalytic systems show high conversion to benzoic acid when ethyl acetate (B1210297) is used as the solvent. researchgate.net
| Starting Material | Reagent(s) | Product | Reaction Type |
|---|---|---|---|
| This compound | Pyridinium Chlorochromate (PCC) or Swern Oxidation | (4-Benzyl-1-methylpiperidine)-4-carbaldehyde | Partial Oxidation |
| Potassium Permanganate (KMnO₄) or Jones Reagent | 4-Benzyl-1-methylpiperidine-4-carboxylic acid | Full Oxidation |
The hydroxymethyl group readily undergoes esterification with carboxylic acids or their derivatives. A common method involves reacting the alcohol with an acyl chloride or an acid anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the acidic byproduct. Alternatively, Fischer esterification can be employed, where the alcohol is heated with a carboxylic acid in the presence of a strong acid catalyst. The synthesis of esters from 1-substituted 4-hydroxypiperidines and various alkyl-substituted acetic acids has been well-documented, demonstrating the feasibility of this transformation on the piperidine (B6355638) scaffold. google.com
Etherification can be achieved through methods like the Williamson ether synthesis. This process involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form an alkoxide intermediate. This nucleophilic alkoxide is then reacted with an alkyl halide (e.g., methyl iodide or ethyl bromide) to form the corresponding ether derivative.
| Reaction Type | Reagents | Product Class |
|---|---|---|
| Esterification | Acyl Chloride, Pyridine | Ester |
| Esterification | Carboxylic Acid, Acid Catalyst (e.g., H₂SO₄) | Ester |
| Etherification (Williamson) | 1. Sodium Hydride (NaH) 2. Alkyl Halide (R-X) | Ether |
The conversion of the primary alcohol to an alkyl halide is a fundamental transformation that provides a reactive intermediate for further nucleophilic substitution reactions. Standard halogenating agents are effective for this purpose. For instance, treatment with thionyl chloride (SOCl₂) in a suitable solvent can convert the hydroxymethyl group into a chloromethyl group. Similarly, phosphorus tribromide (PBr₃) is commonly used to synthesize the corresponding bromomethyl derivative. During these reactions, the tertiary amine of the piperidine ring may be protonated by the acidic byproducts, necessitating the use of a base or subsequent neutralization during workup.
Reactions Involving the Piperidine Nitrogen
The tertiary nitrogen atom within the 1-methylpiperidine (B42303) ring is nucleophilic and basic, making it a key site for reactions such as quaternization. While it cannot directly form amides or carbamates, its secondary amine analogue serves as a precursor for these derivatives.
As a tertiary amine, the nitrogen atom of this compound can react with alkyl halides in a process known as quaternization, or the Menshutkin reaction. researchgate.net This Sₙ2 reaction involves the nucleophilic attack of the nitrogen's lone pair on an alkyl halide (e.g., methyl iodide, ethyl bromide, or benzyl bromide), resulting in the formation of a quaternary ammonium (B1175870) salt. researchgate.net These salts are ionic compounds with distinct physical and chemical properties compared to the parent tertiary amine.
The rate and success of the quaternization reaction are influenced by several factors, including the solvent, temperature, and the steric hindrance of both the amine and the alkylating agent. researchgate.netnih.gov Common solvents for this reaction include acetonitrile (B52724), acetone, and DMF. researchgate.netresearchgate.net The reaction typically proceeds by mixing the tertiary amine with an excess of the alkylating agent. researchgate.net The resulting quaternary ammonium salts are often crystalline solids that can be isolated by filtration or evaporation of the solvent. researchgate.net
| Starting Material | Alkylating Agent (R-X) | Product Class |
|---|---|---|
| This compound | Methyl Iodide (CH₃I) | Quaternary Ammonium Iodide Salt |
| Ethyl Bromide (CH₃CH₂Br) | Quaternary Ammonium Bromide Salt | |
| Benzyl Bromide (BnBr) | Quaternary Ammonium Bromide Salt |
The tertiary nitrogen of the title compound cannot undergo direct amidation or carbamate (B1207046) formation. However, the corresponding secondary amine analogue, (4-benzylpiperidin-4-yl)methanol, is a versatile precursor for these derivatives.
Amidation: The secondary amine can be readily converted into an N-acyl derivative (an amide) by reaction with an acylating agent. Standard conditions involve the use of acyl chlorides or acid anhydrides in the presence of a non-nucleophilic base like triethylamine or in a basic solvent like pyridine. Alternatively, amide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can be used to form an amide bond directly from a carboxylic acid. acgpubs.org
Carbamate Formation: Carbamates are typically synthesized from the secondary amine analogue by reaction with a chloroformate, such as ethyl chloroformate or benzyl chloroformate, in the presence of a base. acs.org Another widely used method involves reacting the amine with a mixed carbonate, such as di(2-pyridyl) carbonate (DPC) or N,N′-disuccinimidyl carbonate (DSC), which act as effective alkoxycarbonylation reagents. acs.org These reactions provide stable carbamate derivatives, which are prevalent structures in medicinal chemistry. acs.orggoogle.com
| Starting Material Analogue | Reagent(s) | Product Class |
|---|---|---|
| (4-Benzylpiperidin-4-yl)methanol | Acyl Chloride (RCOCl), Base | N-Acyl Piperidine (Amide) |
| Ethyl Chloroformate (ClCO₂Et), Base | N-Carbethoxy Piperidine (Carbamate) |
Electrophilic and Nucleophilic Substitution on the Benzyl Moiety
The benzyl group of this compound is susceptible to both electrophilic and nucleophilic substitution reactions, typical of benzene (B151609) derivatives.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions. The position of substitution (ortho, meta, or para) is directed by the activating or deactivating nature of the substituents already present on the ring. For instance, the introduction of functional groups like nitro (-NO2), halogen (-X), or acyl (-COR) groups can be achieved through standard electrophilic substitution protocols. These reactions typically require the presence of a catalyst.
Nucleophilic Substitution: The benzyl moiety can also participate in nucleophilic substitution reactions. For example, benzylic halides, which can be prepared from the corresponding alcohols, are excellent substrates for SN1 and SN2 reactions. The reactivity of these halides is influenced by the substituents on the aromatic ring. chemicalforums.com For example, an electron-donating group like a p-methoxy group can accelerate the reaction via an SN1 mechanism. chemicalforums.com Conversely, electron-withdrawing groups tend to favor an SN2 pathway. chemicalforums.com The piperidine nitrogen can also be functionalized through nucleophilic substitution reactions. nih.gov
A summary of representative substitution reactions is provided in the table below.
| Reaction Type | Reagents | Product Type |
| Nitration | HNO₃, H₂SO₄ | Nitrated benzyl derivative |
| Halogenation | X₂, Lewis Acid | Halogenated benzyl derivative |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Acylated benzyl derivative |
| Nucleophilic Substitution | Nu⁻ (e.g., CN⁻, OR⁻) on benzylic halide | Substituted benzyl derivative |
Cyclization and Ring-Expansion Reactions Leading to Fused Systems
The structural framework of this compound is amenable to cyclization and ring-expansion reactions, which can lead to the formation of more complex, fused heterocyclic systems.
Intramolecular Cyclization: Intramolecular cyclization reactions can occur when the molecule contains appropriate functional groups that can react with each other. nih.gov For instance, if a suitable functional group is introduced on the benzyl ring, it can react with the piperidine nitrogen or the hydroxymethyl group to form a new ring. The regioselectivity of these cyclizations often follows Baldwin's rules. nih.gov
Ring-Expansion Reactions: Piperidine derivatives can undergo ring expansion to form larger heterocyclic rings, such as azepanes. One common method involves the formation of an aziridinium (B1262131) ion intermediate, which can then be attacked by a nucleophile to yield a ring-expanded product. rsc.org For example, a 1-benzyl-2-(methylsulfonyloxymethyl)pyrrolidine can undergo ring expansion with various nucleophiles to yield optically active 3-substituted 1-benzylpiperidines. rsc.org
These reactions significantly increase the structural diversity of molecules that can be synthesized from this piperidine scaffold.
| Reaction Type | Key Intermediate/Strategy | Resulting System |
| Intramolecular Cyclization | Functional group on benzyl ring reacts with piperidine moiety | Fused polycyclic system |
| Ring Expansion | Aziridinium ion formation and nucleophilic attack | Azepane or other larger heterocycles |
Application as a Chemical Building Block in Complex Molecule Synthesis
This compound serves as a valuable building block in the synthesis of more complex molecules due to its readily modifiable functional groups.
The piperidine nitrogen of the parent compound or its derivatives can be readily functionalized to form sulfamides, sulfamates, and sulfonamides. These functional groups are prevalent in many biologically active compounds. The synthesis of sulfonamides, for instance, can be achieved by reacting a piperidine derivative with a sulfonyl chloride in the presence of a base. researchgate.net Libraries of benzylamine-derived sulfonamides have been constructed using solid-phase synthesis. nih.gov The synthesis often involves the use of sulfonyl chlorides, although more stable precursors like pentafluorophenyl sulfonate esters have also been employed. ucl.ac.uk
Piperidine derivatives are utilized in the synthesis of complex heterocyclic systems like pyrazolo[1,5-a]pyridines. nih.gov These compounds are often synthesized through multi-step sequences that may involve the piperidine moiety as a key structural element. The synthesis can involve a reductive amination reaction between an aldehyde and a piperidine derivative like 4-piperidinemethanol. nih.gov The pyrazolo[1,5-a]pyridine (B1195680) core itself can be constructed through various methods, including the oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds. organic-chemistry.org
The piperidine ring is a privileged structure in medicinal chemistry, appearing in a wide array of bioactive molecules. nih.govresearchgate.net The this compound scaffold can be modified in numerous ways to generate libraries of compounds for drug discovery. The benzyl group can be substituted or replaced, the piperidine nitrogen can be derivatized, and the hydroxymethyl group can be oxidized or converted to other functional groups. acs.orgorganic-chemistry.org This versatility allows for the fine-tuning of physicochemical and pharmacological properties. For example, variations in the piperidine nitrogen group have led to the synthesis of amine, sulfonamide, and amide derivatives. organic-chemistry.org The N-benzylpiperidine motif is particularly common and is known to enhance solubility and facilitate crucial interactions with biological targets. researchgate.net
Advanced Structural Characterization and Conformational Analysis
Spectroscopic Elucidation of Molecular Structure
Spectroscopic methods provide a powerful, non-destructive means to probe the molecular architecture, including connectivity, functional groups, and electronic properties.
High-Resolution NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. For (4-Benzyl-1-methylpiperidin-4-yl)methanol (B6276875), both 1D (¹H and ¹³C) and 2D NMR experiments are invaluable.
¹H NMR Spectroscopy: The proton NMR spectrum is predicted to show distinct signals for each unique proton environment. The aromatic protons of the benzyl (B1604629) group are expected to appear as a multiplet in the range of δ 7.20-7.35 ppm. The methylene (B1212753) protons of the benzyl group (-CH₂-Ph) and the hydroxymethyl group (-CH₂OH) would likely appear as singlets, given their isolation from other protons by a quaternary carbon. The N-methyl group protons would also yield a characteristic singlet. The piperidine (B6355638) ring protons would present as complex multiplets, with protons alpha to the nitrogen (at C2 and C6) appearing further downfield than those at C3 and C5 due to the electron-withdrawing effect of the nitrogen atom.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides one signal for each unique carbon atom. The spectrum would clearly show the aromatic carbons, the quaternary C4 carbon, the piperidine ring carbons (C2/6 and C3/5), and the carbons of the N-methyl, benzyl methylene, and hydroxymethyl groups. The chemical shifts are influenced by the local electronic environment, providing a complete carbon fingerprint of the molecule.
2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to confirm assignments. A COSY spectrum would reveal proton-proton coupling networks, for instance, connecting the adjacent protons on the piperidine ring (H2 with H3, and H5 with H6) youtube.comsdsu.edu. An HSQC spectrum would correlate each proton signal with its directly attached carbon, unambiguously linking the ¹H and ¹³C assignments researchgate.net.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Aromatic (C₆H₅) | 7.20 - 7.35 | Multiplet |
| Hydroxymethyl (-CH₂OH) | ~3.5 | Singlet |
| Benzyl Methylene (-CH₂-Ph) | ~2.6 | Singlet |
| Piperidine (C2-H, C6-H) | ~2.3 - 2.8 | Multiplet |
| N-Methyl (-NCH₃) | ~2.2 | Singlet |
| Piperidine (C3-H, C5-H) | ~1.6 - 1.9 | Multiplet |
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic (Quaternary C) | ~138 |
| Aromatic (CH) | 126 - 130 |
| Hydroxymethyl (-CH₂OH) | ~68 |
| Piperidine (C2, C6) | ~56 |
| N-Methyl (-NCH₃) | ~46 |
| Benzyl Methylene (-CH₂-Ph) | ~45 |
| Piperidine (Quaternary C4) | ~42 |
Vibrational spectroscopy techniques like FT-IR and Raman are essential for identifying the functional groups within a molecule.
FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to be dominated by a strong, broad absorption band in the 3200–3600 cm⁻¹ region, characteristic of the O-H stretching vibration of the alcohol group, broadened by hydrogen bonding pressbooks.pubpressbooks.pub. Aliphatic C-H stretching from the piperidine, methyl, and methylene groups would appear in the 2850–3000 cm⁻¹ range, while aromatic C-H stretching would be observed just above 3000 cm⁻¹ libretexts.orglibretexts.org. The C=C stretching vibrations of the aromatic ring are expected between 1450 and 1600 cm⁻¹, and the C-O stretch of the primary alcohol should produce a strong band around 1050 cm⁻¹ pressbooks.pub.
Raman Spectroscopy: Raman spectroscopy provides complementary information. It is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, the aromatic C=C stretching vibrations would be expected to produce strong signals in the Raman spectrum. The symmetric C-H stretching modes of the aliphatic portions would also be readily observable researchgate.netresearchgate.net.
Predicted Vibrational Frequencies
| Functional Group | Vibration Mode | Predicted Frequency (cm⁻¹) |
|---|---|---|
| Alcohol O-H | Stretch, H-bonded | 3200 - 3600 (Broad) |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H | Stretch | 2850 - 3000 |
| Aromatic C=C | Stretch | 1450 - 1600 |
| C-O | Stretch | ~1050 |
HRMS is a critical tool for determining the precise elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound (C₁₄H₂₁NO), the theoretical exact mass of the protonated molecule [M+H]⁺ is calculated to be 220.1696 Da. An experimental HRMS measurement confirming this value (typically within 5 ppm) would validate the molecular formula. Analysis of the fragmentation patterns could also provide structural information; characteristic fragments might include the loss of a water molecule, the loss of the hydroxymethyl group, or cleavage to form the tropylium (B1234903) ion (m/z 91) from the benzyl moiety scielo.brnih.gov.
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The primary chromophore in this compound is the benzyl group. The benzene (B151609) ring is expected to exhibit characteristic π→π* transitions. This typically results in a strong absorption band (the E-band) below 220 nm and a weaker, fine-structured band (the B-band) around 250-270 nm, which is characteristic of monosubstituted benzene rings rsc.orgnih.gov.
X-ray Crystallography for Solid-State Structural Determination
While no public crystal structure is available for this specific compound, its solid-state conformation can be predicted based on the extensive crystallographic data of related piperidine derivatives nih.govnih.gov. It is anticipated that the molecule would crystallize with the piperidine ring in a stable chair conformation. The relative orientations (axial vs. equatorial) of the N-methyl, C4-benzyl, and C4-hydroxymethyl groups would be arranged to minimize steric hindrance within the molecule and optimize packing efficiency in the crystal lattice.
Hypothetical Crystal Data
| Parameter | Predicted Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~10.5 |
| b (Å) | ~11.0 |
| c (Å) | ~20.0 |
| β (°) | ~105 |
The three-dimensional arrangement of molecules in the crystal, known as crystal packing, is governed by a network of intermolecular interactions.
Hydrogen Bonding: The most significant interaction is expected to be hydrogen bonding involving the hydroxyl group. The hydroxyl group can act as a hydrogen bond donor to the nitrogen atom of a neighboring molecule (O-H···N), forming supramolecular chains or dimers that are fundamental to the crystal's architecture researchgate.netmdpi.com.
π–Stacking: The aromatic benzyl groups may participate in offset π–stacking interactions with adjacent benzyl groups, contributing to the stabilization of the crystal lattice.
Computational Chemistry and Molecular Modeling
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. DFT is a computational method that models the electronic structure of many-body systems, offering a balance between accuracy and computational cost. researchgate.net These calculations can predict a wide range of molecular properties from first principles.
Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO)
An analysis of the electronic structure provides a map of how electrons are distributed within the molecule. Key to this is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. For (4-Benzyl-1-methylpiperidin-4-yl)methanol (B6276875), DFT calculations would reveal the spatial distribution of these orbitals. It is expected that the HOMO would be localized on electron-rich areas, such as the phenyl ring or the oxygen and nitrogen atoms, while the LUMO would be distributed over areas that can accommodate electron density.
Table 1: Illustrative Frontier Molecular Orbital Properties for this compound Note: The following data is representative and not from a specific published study on this molecule.
| Parameter | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Electron-donating capability |
| LUMO Energy | -0.5 eV | Electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 6.0 eV | Chemical reactivity and stability |
Electrostatic Potential Surface (MESP) Analysis
The Molecular Electrostatic Potential Surface (MESP) is a visual representation of the electrostatic potential mapped onto the electron density surface of a molecule. It is an invaluable tool for predicting the reactive sites for both electrophilic and nucleophilic attacks. Different colors on the MESP map denote different potential values: red typically indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent areas of intermediate potential.
For this compound, an MESP analysis would likely show a negative potential (red) around the oxygen atom of the hydroxyl group and the nitrogen atom of the piperidine (B6355638) ring, highlighting their nucleophilic character. Conversely, positive potential (blue) would be expected around the hydrogen atom of the hydroxyl group, indicating its susceptibility to interaction with nucleophiles.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Quantum chemical calculations can accurately predict spectroscopic data, which is crucial for structural elucidation.
NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts (δ), can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. Comparing the calculated ¹H and ¹³C NMR spectra with experimental data can confirm the proposed molecular structure. For instance, studies on related 4-benzyl-4-hydroxypiperidines have utilized DFT calculations to support conformations assigned from spectral data.
Vibrational Frequencies: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. DFT calculations can predict these vibrational frequencies. Although calculated frequencies often have a systematic error compared to experimental values, they can be corrected using scaling factors, providing a reliable assignment of the observed spectral bands to specific molecular vibrations.
Table 2: Illustrative Predicted vs. Experimental Spectroscopic Data for this compound Note: This table is a representative example.
| Spectroscopic Parameter | Calculated Value | Experimental Value |
|---|---|---|
| ¹³C NMR (Piperidine C4) | ~75 ppm | (To be determined) |
| ¹H NMR (Hydroxyl H) | ~2.5 ppm | (To be determined) |
| IR Frequency (O-H stretch) | ~3400 cm⁻¹ (scaled) | (To be determined) |
| IR Frequency (C-N stretch) | ~1100 cm⁻¹ (scaled) | (To be determined) |
Reactivity Descriptors (e.g., Fukui Functions)
Reactivity descriptors derived from DFT, such as Fukui functions, provide quantitative measures of local reactivity within a molecule. The Fukui function indicates the change in electron density at a specific point in the molecule when the total number of electrons is changed. This analysis helps to identify the most nucleophilic and electrophilic sites within the molecule with greater precision than MESP alone. By calculating the Fukui functions, one could pinpoint which specific atoms in the benzyl (B1604629) ring or the piperidine moiety of this compound are most susceptible to undergoing chemical reactions.
Conformational Analysis and Energy Landscape Exploration
The biological and chemical activity of a flexible molecule like this compound is often dictated by its three-dimensional shape or conformation. Conformational analysis aims to identify the stable conformations (low-energy states) and the energy barriers for converting between them.
Molecular Dynamics Simulations
Molecular Dynamics (MD) is a powerful computational method used to simulate the physical movements of atoms and molecules over time. An MD simulation numerically solves Newton's equations of motion for a system of interacting particles, providing a trajectory that describes the evolution of the system's positions and velocities.
For this compound, MD simulations could be used to:
Explore the Conformational Space: By simulating the molecule's motion, often in a solvent like water or methanol (B129727) to mimic experimental conditions, MD can identify the most populated and energetically favorable conformations. This is particularly important for understanding the orientation of the benzyl group relative to the piperidine ring.
Analyze Dynamic Behavior: MD simulations provide a view of the molecule's flexibility, intramolecular hydrogen bonding, and interactions with solvent molecules. This dynamic information is crucial for understanding how the molecule behaves in a realistic environment, which a static quantum chemical calculation cannot fully capture.
Through these computational approaches, a comprehensive, atom-level understanding of this compound can be achieved, paving the way for a rational understanding of its chemical properties and potential applications.
Global Minimum Conformation Search
In computational chemistry, identifying the three-dimensional arrangement of a molecule that corresponds to its lowest energy state, known as the global minimum conformation, is a critical step for understanding its physical properties and biological activity. For a flexible molecule such as this compound, a global minimum conformation search is essential to explore the vast conformational space generated by the rotation of its single bonds.
The bond connecting the benzyl group to the piperidine ring.
The bond connecting the hydroxymethyl group to the piperidine ring.
The C-O bond within the hydroxymethyl group.
The chair-boat-twist conformations of the piperidine ring itself.
Computational methods employed to navigate this complex energy landscape include systematic searches, stochastic methods like Monte Carlo simulations, and molecular dynamics. A common approach involves simulated annealing, a process that mimics the metallurgical practice of heating and slowly cooling a material to increase crystal size and reduce defects. In this computational analogue, the molecule's temperature is raised in silico, allowing it to overcome energy barriers and explore diverse conformations. As the system is gradually "cooled," it is theoretically able to settle into its lowest energy state, the global minimum. Identifying this conformation is fundamental for subsequent studies, such as molecular docking, as it often represents the most populated and biologically relevant structure.
Theoretical Studies on Structure-Activity Relationships (SAR)
Theoretical studies on the Structure-Activity Relationships (SAR) of this compound and related compounds focus on identifying the key structural features responsible for their biological activity. The 4-benzylpiperidine (B145979) scaffold is a well-established pharmacophore in medicinal chemistry, frequently associated with affinity for various central nervous system targets, most notably sigma receptors. molinspiration.comchemspider.com
Pharmacophore models for sigma-1 (σ1) receptor ligands, for instance, typically consist of a basic nitrogen atom, which is positively ionized at physiological pH, and two hydrophobic regions. fluorochem.co.uk In this compound, the tertiary amine of the methylpiperidine ring serves as the basic center. The benzyl group provides one of the primary hydrophobic domains, while the substituted piperidine core contributes to the second. The relative orientation and distance between these features, governed by the molecule's conformation, are critical for optimal receptor binding. The presence of the hydroxymethyl group introduces a polar feature capable of acting as a hydrogen bond donor and acceptor, which can significantly influence binding affinity and selectivity by forming specific interactions with amino acid residues in a target's binding site. fluorochem.co.uk
Ligand Efficiency and Lipophilicity Predictions
Ligand efficiency (LE) and lipophilic efficiency (LipE) are crucial metrics in modern drug design for evaluating the quality of a compound. They provide a way to assess how effectively a molecule binds to its target relative to its size and lipophilicity, respectively. This helps guide the optimization process towards compounds with a better balance of properties.
Ligand Efficiency (LE) measures the binding energy per heavy (non-hydrogen) atom. It is calculated using the formula: LE = (1.37 * pKi) / HAC, where pKi is the negative logarithm of the binding affinity and HAC is the heavy atom count. A higher LE value (typically >0.3) is desirable, as it indicates a more efficient use of molecular size to achieve potency.
Lipophilic Efficiency (LipE) , also known as Lipophilic Ligand Efficiency (LLE), relates potency to lipophilicity (cLogP). It is calculated as: LipE = pKi - cLogP. This metric is critical because high lipophilicity can lead to poor solubility, high metabolic turnover, and off-target toxicity. A LipE value between 5 and 7 is often considered optimal for drug candidates. nih.gov
For this compound, we can predict these metrics based on its molecular properties. Assuming a hypothetical high affinity (e.g., Ki = 10 nM, pKi = 8.0) for a proposed biological target, the theoretical efficiency metrics can be calculated.
| Parameter | Value | Description |
|---|---|---|
| Molecular Formula | C14H21NO | The chemical formula of the compound. |
| Molecular Weight | 219.33 g/mol | The mass of one mole of the compound. |
| Heavy Atom Count (HAC) | 16 | The number of non-hydrogen atoms in the molecule. |
| Predicted cLogP | 3.1 | Predicted logarithm of the octanol-water partition coefficient, a measure of lipophilicity. |
| Assumed pKi | 8.0 | A hypothetical binding affinity for calculation purposes. |
| Calculated Ligand Efficiency (LE) | 0.685 | Binding efficiency per heavy atom, calculated as (1.37 * 8.0) / 16. |
| Calculated Lipophilic Efficiency (LipE) | 4.9 | Efficiency metric combining potency and lipophilicity, calculated as 8.0 - 3.1. |
These predicted values suggest that this compound possesses a favorable profile. The high LE indicates efficient binding relative to its size, while the LipE is within a range that suggests a good balance between potency and lipophilicity, potentially avoiding issues associated with excessive lipophilicity.
Molecular Docking Simulations with Proposed Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, a primary proposed biological target, based on the SAR of related benzylpiperidine derivatives, is the sigma-1 (σ1) receptor. fluorochem.co.ukswissadme.ch
A molecular docking simulation would involve placing the global minimum energy conformation of this compound into the crystal structure of the σ1 receptor's binding pocket. The simulation algorithm then samples various orientations and conformations of the ligand, scoring them based on the predicted binding energy.
Key interactions expected to stabilize the ligand-receptor complex include:
Ionic Interaction: The protonated nitrogen of the piperidine ring is predicted to form a strong salt bridge with the carboxylate side chain of a key acidic amino acid residue, such as Asp126 or Glu172, which is a canonical interaction for many sigma receptor ligands. fluorochem.co.uk
Hydrophobic Interactions: The benzyl group would likely occupy a hydrophobic pocket, forming favorable van der Waals interactions with nonpolar residues like tyrosine, tryptophan, and phenylalanine.
Hydrogen Bonding: The primary alcohol of the hydroxymethyl group provides a crucial point for hydrogen bonding. It can act as a hydrogen bond donor to an acceptor residue (e.g., the backbone carbonyl of an amino acid) or as an acceptor from a donor residue (e.g., the hydroxyl group of a tyrosine).
These interactions collectively determine the binding affinity and selectivity of the compound.
| Molecular Feature | Potential Interacting Residue(s) in σ1 Receptor | Type of Interaction |
|---|---|---|
| Protonated Piperidine Nitrogen | Glu172 / Asp126 | Ionic / Salt Bridge |
| Benzyl Group | Tyr103, Trp164, Phe107 | Hydrophobic (π-π stacking, van der Waals) |
| Hydroxymethyl Group (as donor) | Ser117 (side chain O) or Backbone Carbonyl O | Hydrogen Bond |
| Hydroxymethyl Group (as acceptor) | Tyr103 (side chain OH) | Hydrogen Bond |
Preclinical Biological and Pharmacological Investigations in Vitro and in Vivo Non Human Studies
Exploration of Biological Activities as a Molecular Scaffold
The (4-Benzyl-1-methylpiperidin-4-yl)methanol (B6276875) structure has been the foundation for the development of numerous analogues with a wide range of biological activities. The inherent properties of the piperidine (B6355638) ring, combined with the versatility of the benzyl (B1604629) and hydroxymethyl groups, allow for systematic structural modifications to enhance potency and selectivity for various molecular targets.
Design and Synthesis of Analogues with Enhanced Bioactivity
The design and synthesis of analogues based on the this compound scaffold have been a key strategy in the quest for novel therapeutic agents. Researchers have explored modifications at several positions of the molecule. For instance, the benzyl group has been substituted with various aromatic and heterocyclic rings to modulate receptor affinity and pharmacokinetic properties. The nitrogen atom of the piperidine ring is another common site for modification, often involving the introduction of different alkyl or arylmethyl groups to influence target binding. Furthermore, the hydroxymethyl group can be converted into other functional groups, such as esters or ethers, to alter the compound's polarity and metabolic stability.
In Vitro Studies on Molecular Targets
In vitro studies are crucial for elucidating the mechanism of action of new chemical entities. For derivatives of this compound, these studies have revealed interactions with a variety of molecular targets, including receptors and enzymes, and have demonstrated potential antiproliferative, antimicrobial, and antioxidant activities.
Receptor Binding Assays (e.g., Serotonin 2A Receptor, Ret Kinase)
Serotonin 2A (5-HT2A) Receptor: The N-benzyl moiety is a key structural feature for high affinity at the serotonin 5-HT2A receptor. Studies on N-benzyl phenethylamines, which share the N-benzyl group with the this compound scaffold, have demonstrated that this group is crucial for potent agonist activity. nih.gov Virtual docking studies suggest that the N-benzyl group may interact with specific residues, such as Phe339, within the receptor's binding pocket. nih.gov This interaction appears to be a determining factor for the significant increase in affinity and potency observed in N-benzyl analogues compared to their N-unsubstituted counterparts. nih.gov
Ret Kinase: While direct studies on this compound and Ret kinase are not prevalent, related structures have been investigated as kinase inhibitors. For instance, a hybrid drug design approach utilizing a 1-(methylpiperidin-4-yl)aniline pharmacophore has been employed to develop inhibitors of Mer tyrosine kinase (MERTK), a member of the same TAM family of receptor tyrosine kinases as Ret. nih.gov This suggests that the piperidine scaffold can be a suitable starting point for designing inhibitors of related kinases. Selective RET inhibitors are being explored for the treatment of cancers with RET gene alterations. nih.gov
Enzyme Inhibition Profiling
Derivatives of the benzylpiperidine scaffold have been identified as potent inhibitors of various enzymes. One notable example is their activity against monoacylglycerol lipase (B570770) (MAGL), an enzyme involved in the degradation of the endocannabinoid 2-arachidonoylglycerol. unisi.it Optimization of a class of benzylpiperidine-based compounds has led to the development of reversible MAGL inhibitors with high potency. unisi.it Some of these compounds exhibit IC50 values in the nanomolar range, demonstrating their potential as therapeutic agents for conditions involving MAGL dysregulation, such as pain, inflammation, and cancer. unisi.it
Antiproliferative Activity against Various Cell Lines (e.g., Cancer, Parasitic Strains)
The antiproliferative properties of compounds incorporating the piperidine or benzyl scaffold have been evaluated against a range of cancer cell lines. Guided by the antiproliferative activity in MIA PaCa-2 pancreatic cancer cells, N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides were developed and showed submicromolar antiproliferative activity. nih.gov These compounds were found to modulate autophagy, a key cellular process often dysregulated in cancer. nih.gov
A study on a carbothioamide derivative demonstrated its ability to inhibit the proliferation of A549 lung cancer cells with an IC50 of 45.5 µg/mL. waocp.org Furthermore, 1-(4-chlorobenzhydryl) piperazine derivatives have been synthesized and tested against various human tumor cell lines, with some analogues showing activity against HL-60, Z138, and DND-41 cell lines with IC50 values around 18-20 μM. researchgate.net
| Compound Class | Cell Line | Activity (IC50) |
| N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides | MIA PaCa-2 | Submicromolar |
| Carbothioamide derivative | A549 | 45.5 µg/mL |
| 1-(4-chlorobenzhydryl) piperazine derivative | HL-60 | 19.90 μM |
| 1-(4-chlorobenzhydryl) piperazine derivative | Z138 | 18.00 μM |
| 1-(4-chlorobenzhydryl) piperazine derivative | DND-41 | 18.50 μM |
Antimicrobial and Antioxidant Screening (for related piperidine derivatives)
The piperidine core structure is present in many compounds exhibiting antimicrobial and antioxidant activities. academicjournals.orgresearchgate.net A study on six novel piperidine derivatives demonstrated varying degrees of antibacterial activity against seven different bacteria. academicjournals.orgresearchgate.netcabidigitallibrary.org One of the tested compounds exhibited the strongest inhibitory activity and the best minimum inhibitory concentration (MIC) results. academicjournals.orgresearchgate.netcabidigitallibrary.org However, these compounds showed no activity against certain fungal species like Fusarium verticilliodes and Candida utilis. researchgate.netcabidigitallibrary.org
In terms of antioxidant potential, the same study revealed that all tested piperidine derivatives displayed scavenging capacity against the DPPH radical, with one compound showing the highest scavenging capacity of 78% at a concentration of 1000 µg/ml. academicjournals.orgresearchgate.netcabidigitallibrary.org Another study on piperamide derivatives also reported their evaluation for antioxidant activity using DPPH and superoxide radical scavenging methods. nih.gov The ethyl acetate (B1210297) extract of Piper chaba root and stem, which contains piperine (1-piperoylpiperidine), also showed promising DPPH free radical scavenging activity. nih.gov
| Piperidine Derivative | Antioxidant Activity (DPPH Scavenging) |
| Compound 8 | 78% at 1000 µg/ml |
| Compound 6 | 49% at 1000 µg/ml |
| Other derivatives | >49% at 1 mg/ml |
Mechanistic Investigations at the Molecular and Cellular Level
Preclinical research into derivatives of this compound has uncovered multifaceted molecular and cellular mechanisms. These investigations have primarily focused on their potential in oncology and infectious diseases, revealing interactions with key cellular pathways and macromolecules.
Research has identified several signaling pathways that are significantly modulated by piperidine-containing compounds structurally related to this compound.
VEGFR-2 Pathway: A novel series of sulfonamide derivatives incorporating a 4-methylpiperidine moiety demonstrated potent inhibitory effects on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). acs.org Targeting VEGFR-2 is a validated strategy in anticancer drug development, as this pathway is crucial for tumor angiogenesis. acs.org
Akt Kinase Pathway: Certain derivatives, specifically those incorporating a pyrrolo[1,2-a]quinoxaline scaffold linked to a piperidine ring, have been evaluated for their ability to inhibit Protein Kinase B (Akt). tandfonline.com The Akt signaling pathway is a central regulator of cell survival, proliferation, and metabolism, and its over-activation is a common feature in many human cancers. The most promising compounds in one study, 1a and 1h , showed more potent activity against specific cancer cell lines than the reference inhibitor A6730. tandfonline.com
Inflammatory Pathways: In the context of infectious diseases, a novel C-3-substituted oleanolic acid benzyl amide derivative was found to modulate host inflammatory responses to influenza A virus (IAV) infection. This compound was shown to inhibit virus-induced Toll-like receptor 4 (TLR4) activation, subsequently attenuating downstream signaling through the MyD88–NF-κB pathway and reducing the production of inflammatory cytokines. nih.gov
Derivatives have been shown to interact with a diverse range of biological macromolecules, which underlies their potential therapeutic effects.
Heat Shock Proteins (Hsp70 and Hsp90): In studies targeting prostate cancer, N-substituted benzyl-piperidine derivatives were found to have a high binding affinity for Hsp70 and Hsp90. isciii.es These chaperone proteins are overexpressed in many cancers and are essential for the stability and function of numerous oncoproteins. Molecular docking and Surface Plasmon Resonance (SPR) based affinity assays confirmed that compounds 6b and 6i are selective and have a good binding affinity for Hsp70. isciii.es
Viral Proteins (Influenza Hemagglutinin and RNA Polymerase): A class of N-benzyl 4,4-disubstituted piperidines has been identified as potent inhibitors of the influenza H1N1 virus, acting through a specific interaction with the hemagglutinin (HA) fusion peptide. researchgate.net Other studies on different derivatives have shown they can target the viral RNA polymerase complex by disrupting the crucial interaction between the PA and PB1 subunits, a mechanism effective against various IAV strains, including multidrug-resistant ones. nih.govnih.gov
Tubulin: Novel piperidine derivatives have been investigated as inhibitors that target the colchicine binding site on tubulin. tandfonline.com By binding to this site, these compounds disrupt microtubule dynamics, which is essential for cell division, leading to cell cycle arrest and apoptosis. tandfonline.com
Neurotransmitter Receptors and Transporters: The piperidine scaffold is common in neurologically active agents. A derivative, 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-ethoxy-1H-indole (D2AAK1_3) , demonstrated a significant affinity for the human dopamine D₂ receptor, with a Kᵢ of 151 nM. mdpi.com Other 1-benzylpiperidine derivatives have been designed as dual-target inhibitors of acetylcholinesterase (AChE) and the serotonin transporter (SERT), both of which are key targets in the management of Alzheimer's disease. mdpi.comresearchgate.net
A primary outcome of the molecular interactions described above is the potent induction of apoptosis (programmed cell death) or the inhibition of cell proliferation in cancer cells.
Prostate Cancer: Piperidine derivatives designed to inhibit the colchicine binding site on tubulin were shown to decrease the viability of PC3 prostate cancer cells in a time- and concentration-dependent manner. tandfonline.com Similarly, derivatives targeting Hsp70 and Hsp90 were found to be highly active anticancer compounds against DU145 and 22Rv1 prostate cancer cell lines, with activity comparable to the standard drug enzalutamide. isciii.es
Liver, Colon, and Breast Cancer: Sulfonamide derivatives containing a piperidine moiety induced cell cycle arrest at the G2/M phase and triggered apoptosis in HepG2 (liver cancer) cells. acs.org These compounds also showed high potency against HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines. acs.org Other studies have confirmed the antiproliferative activity of different piperidine derivatives against MCF-7 cells. tandfonline.comtandfonline.com
Leukemia: Pyrrolo[1,2-a]quinoxaline derivatives were tested for their ability to inhibit the proliferation of human leukemic cell lines K562 and U937, with some candidates exhibiting more potent activity than reference inhibitors. tandfonline.com
The following table summarizes the in vitro antiproliferative activity of various this compound derivatives against several cancer cell lines.
| Compound Class | Target Cell Line | Activity (IC₅₀) | Reference |
|---|---|---|---|
| N-substituted benzyl-piperidine (Compound 6b) | DU145 (Prostate) | 18.1 µM | isciii.es |
| N-substituted benzyl-piperidine (Compound 6i) | DU145 (Prostate) | 19.3 µM | isciii.es |
| Sulfonamide-piperidine (Compound 6) | HCT-116 (Colon) | 3.53 µM | acs.org |
| Sulfonamide-piperidine (Compound 6) | HepG-2 (Liver) | 3.33 µM | acs.org |
| Sulfonamide-piperidine (Compound 15) | MCF-7 (Breast) | 4.30 µM | acs.org |
| Colchicine-site inhibitor (Compound 17a) | PC3 (Prostate) | 0.81 µM | tandfonline.com |
| Colchicine-site inhibitor (Compound 17a) | MCF7 (Breast) | 1.30 µM | tandfonline.com |
| Pyrroloquinoxaline-piperidine (Compound 1a) | K562 (Leukemia) | 4.5 µM | tandfonline.com |
| Pyrroloquinoxaline-piperidine (Compound 1h) | U937 (Leukemia) | 5.0 µM | tandfonline.com |
In Vivo Efficacy Studies in Animal Models (Non-Human)
The promising in vitro results have led to the evaluation of certain derivatives in non-human animal models to assess their efficacy in specific disease contexts.
Anti-influenza Activity: In a murine model of influenza A virus infection, dose-dependent administration of a novel oleanolic acid benzyl amide derivative led to a significant reduction in viral titers and resulted in a high survival rate among the treated mice. nih.gov This in vivo efficacy supports the in vitro findings that the compound targets the viral RNA polymerase. nih.gov The synergistic effect of this compound when combined with oseltamivir was also demonstrated both in vitro and in vivo. nih.gov
Antipsychotic Effects: While direct in vivo efficacy studies for antipsychotic effects of this compound derivatives are not extensively documented, their preclinical potential is inferred from their molecular interactions. The affinity of derivatives for the dopamine D₂ receptor is a key indicator of potential antipsychotic action, as D₂ receptor blockade is a primary mechanism of current antipsychotic drugs. mdpi.commdpi.com Animal models used to predict antipsychotic efficacy, such as those measuring the reversal of hyperlocomotion induced by psychotomimetic drugs like phencyclidine (PCP) or amphetamine, are standard for evaluating such compounds. nih.govscielo.br The characterization of a compound's ability to reverse these induced behaviors provides strong predictive validity for its potential therapeutic effects in treating psychosis. scielo.br
Pharmacodynamic studies in preclinical models aim to understand the physiological and biochemical effects of a drug on the body. For derivatives of this compound with potential CNS activity, these studies would focus on their impact on neurotransmitter systems.
Following the identification of D₂ receptor affinity, preclinical pharmacodynamic models would be employed to characterize the compound's functional activity (e.g., as an antagonist or partial agonist) and its effects on dopamine neuron firing. mdpi.commdpi.com Techniques such as in vivo microdialysis in rodents can measure changes in extracellular levels of dopamine and other neurotransmitters in key brain regions like the striatum and prefrontal cortex following administration of the compound. These studies are critical for establishing a dose-response relationship and understanding the neurochemical profile that underlies the potential antipsychotic-like behavioral effects observed in animal models. nih.gov
Future Research Directions and Potential Applications
Design and Synthesis of Next-Generation Piperidine (B6355638) Derivatives
The core structure of (4-Benzyl-1-methylpiperidin-4-yl)methanol (B6276875) is a prime candidate for analogue development to create next-generation compounds with enhanced properties. The N-benzylpiperidine motif is a well-established "privileged scaffold" in medicinal chemistry, known for its ability to interact with a wide range of biological targets. nih.gov Future design strategies will likely focus on systematic modifications at several key positions to optimize efficacy, selectivity, and pharmacokinetic profiles. nih.gov
Key areas for synthetic modification include:
Aromatic Ring Substitution: Introducing various substituents (e.g., halogens, alkoxy, nitro groups) onto the benzyl (B1604629) ring can profoundly influence electronic properties and steric interactions, which are crucial for tuning binding affinity and selectivity for specific biological targets.
Piperidine Ring Functionalization: Further substitution on the piperidine ring can modulate the molecule's conformation and physicochemical properties, such as lipophilicity and basicity, which affect absorption, distribution, metabolism, and excretion (ADME). unisi.it
Hydroxymethyl Group Transformation: The primary alcohol group can be oxidized to an aldehyde or carboxylic acid, or converted into esters, ethers, or amines, creating a diverse library of new chemical entities with potentially different biological activities.
N-Methyl Group Variation: Replacing the N-methyl group with other alkyl or functionalized chains can alter the compound's steric bulk and polarity, impacting its interaction with target proteins.
These synthetic explorations aim to produce derivatives with improved therapeutic potential, such as enhanced neuroprotective effects or more potent enzymatic inhibition. unisi.itnih.gov
| Modification Site | Potential Modifications | Anticipated Impact | Relevant Research Areas |
| Benzyl Ring | Halogens, -OCH3, -NO2, -CF3 | Modulate binding affinity, selectivity, metabolic stability | Enzyme Inhibition, Receptor Binding |
| Piperidine Core | Additional alkyl/aryl groups | Alter conformation, lipophilicity, pKa | ADME/Tox Profiling, CNS Penetration |
| Hydroxymethyl Moiety | Oxidation (aldehyde, acid), Esterification, Etherification | Create new functional groups for diverse interactions | Prodrug Design, Bioactivity Screening |
| N-Methyl Group | Larger alkyl chains, functionalized chains | Modify steric hindrance and polarity | Receptor Interaction Studies |
Development of Advanced Catalytic Methods for its Synthesis
The efficient synthesis of this compound and its future derivatives relies on the development of advanced catalytic methods. Traditional approaches often require harsh conditions, while modern catalysis offers milder, more selective, and sustainable alternatives. nih.gov The most common route to the piperidine core is the hydrogenation of corresponding pyridine (B92270) precursors. nih.govdtic.mil
Future research in this area will likely focus on:
Homogeneous and Heterogeneous Catalysis: The use of transition-metal catalysts based on rhodium, ruthenium, palladium, and nickel for the hydrogenation of substituted pyridines is a key area. nih.gov Recent advancements include the development of novel nickel silicide and cobalt-based nanocatalysts that offer high stability and efficiency. nih.gov Platinum(IV) oxide (PtO2) remains a robust catalyst for pyridine reduction under acidic conditions. asianpubs.org
Asymmetric Synthesis: For derivatives where chirality is introduced, developing enantioselective catalytic methods is crucial. This allows for the synthesis of specific stereoisomers, which can have dramatically different pharmacological effects.
Borane-Catalyzed Hydrogenation: Metal-free catalysis, such as the use of boranes like B(C6F5)3, presents a promising green chemistry approach. sci-hub.seacs.org These methods can proceed under milder conditions and exhibit high functional group tolerance and excellent stereoselectivity, which is particularly effective for producing cis-substituted piperidines. sci-hub.seacs.org
Electrocatalytic Hydrogenation: This emerging technique uses electricity to drive the hydrogenation of pyridines, offering a sustainable alternative to using high-pressure hydrogen gas. acs.org Recent studies using rhodium-on-carbon catalysts in anion exchange membrane (AEM) electrolyzers have shown quantitative conversion of pyridine to piperidine with high current efficiency. acs.org
| Catalytic Method | Catalyst Example | Key Advantages | Reference |
| Heterogeneous Catalysis | Ruthenium, Nickel Silicide | High stability, reusability, efficiency | nih.gov |
| Platinum Catalysis | Platinum(IV) oxide (PtO2) | Effective under acidic conditions, mild | asianpubs.org |
| Borane Catalysis | B(C6F5)3 | Metal-free, high stereoselectivity, functional group tolerance | sci-hub.seacs.org |
| Electrocatalysis | Rhodium on Carbon (Rh/C) | Sustainable, avoids H2 gas, high efficiency | acs.org |
Exploration of Novel Therapeutic Areas for its Derivatives (Preclinical)
The N-benzylpiperidine scaffold is a cornerstone in the development of drugs targeting the central nervous system (CNS), particularly for neurodegenerative disorders like Alzheimer's disease. nih.gov Derivatives of this compound could be explored in several preclinical therapeutic areas.
Alzheimer's Disease (AD): Many N-benzylpiperidine analogs have been designed as multi-target-directed ligands for AD. nih.gov Research has shown that these compounds can simultaneously inhibit key enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), while also preventing the aggregation of amyloid-beta (Aβ) peptides. nih.govneurology.orgnih.gov Preclinical studies on compounds with this scaffold have demonstrated neuroprotective effects, reduction of oxidative stress, and amelioration of cognitive deficits in animal models. neurology.orgnih.gov
Cancer: Certain piperidine derivatives have shown potential as anticancer agents. researchgate.net For example, a new class of benzylpiperidine-based inhibitors of monoacylglycerol lipase (B570770) (MAGL), an enzyme overexpressed in some invasive tumors, has shown antiproliferative activity and apoptosis induction in pancreatic cancer cell cultures. unipi.it
Pain and Inflammation: The piperidine nucleus is integral to many analgesic compounds. researchgate.net Derivatives could be screened for activity against targets involved in nociception and neuroinflammation, such as sigma-1 receptors or enzymes like MAGL, whose inhibitors have shown anti-nociceptive properties. unisi.itnih.gov
| Derivative Class | Therapeutic Area | Mechanism of Action (Preclinical) | Key Findings |
| N-Benzylpiperidine Analogs | Alzheimer's Disease | Dual inhibition of AChE and BACE-1; Inhibition of Aβ aggregation | Ameliorated cognitive impairment in mouse models. nih.gov |
| Benzimidazolinone Hybrids | Alzheimer's Disease | Cholinesterase inhibition; Neuroprotection against oxidative stress | Memory amelioration in scopolamine-induced mouse models. nih.gov |
| Benzylpiperidine Inhibitors | Pancreatic Cancer | Inhibition of monoacylglycerol lipase (MAGL) | Antiproliferative activity and induction of apoptosis in cancer cells. unipi.it |
Application in Advanced Materials Science and Chemical Sensing
While the primary focus for piperidine derivatives has been pharmaceutical, their unique chemical properties also suggest potential applications in materials science and chemical sensing. The nitrogen atom in the piperidine ring can act as a base, a nucleophile, or a ligand for metal coordination, making it a versatile functional group for advanced materials. ijnrd.orgwikipedia.org
Functional Polymers and Materials: Piperidine moieties can be incorporated into polymer chains to create materials with specific properties, such as enhanced thermal stability or pH-responsiveness. They are used in the production of materials like dipiperidinyl dithiuram tetrasulfide, which acts as an accelerator in rubber vulcanization. wikipedia.org
Corrosion Inhibitors: The ability of amine compounds to adsorb onto metal surfaces makes them effective corrosion inhibitors. Piperidine and its derivatives could be developed as protective agents for metals in industrial applications. ijnrd.org
Chemical Sensors: The piperidine nitrogen can bind to metal ions, and if the molecule is designed to include a fluorophore, this binding event can trigger a change in fluorescence. This principle can be used to design chemosensors for detecting specific metal ions, including toxic heavy metals in environmental samples. mdpi.com Pyridine-based fluorescent sensors have already demonstrated the ability to detect ions like Cr²⁺, Hg²⁺, and Ni²⁺. mdpi.com
Integration with Artificial Intelligence and Machine Learning for Drug Discovery
The discovery and optimization of next-generation derivatives of this compound can be significantly accelerated by integrating artificial intelligence (AI) and machine learning (ML). harvard.edu These computational tools can analyze vast datasets to predict molecular properties, generate novel structures, and streamline the drug development pipeline. harvard.eduresearchgate.net
De Novo Drug Design: Generative AI models can design entirely new molecules from scratch that are optimized for specific properties, such as high binding affinity to a therapeutic target and low predicted toxicity. chemrxiv.orgacs.orgmdpi.com These models can explore a vast chemical space to propose novel benzylpiperidine derivatives that a human chemist might not conceive.
Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models use ML algorithms to correlate a compound's chemical structure with its biological activity. mdpi.com For a library of derivatives, QSAR can predict their efficacy as, for example, enzyme inhibitors, helping to prioritize which compounds to synthesize and test. chemrxiv.org
ADMET Prediction: A major cause of failure in drug development is poor ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. ML models can be trained to predict these properties early in the design phase, allowing researchers to filter out compounds likely to fail and focus on those with more promising profiles. youtube.com
| AI/ML Technique | Application in Drug Discovery | Specific Goal for Piperidine Derivatives |
| Generative Models (e.g., GENTRL) | De Novo Molecular Design | Generate novel benzylpiperidine scaffolds with high predicted affinity for targets like AChE or MAGL. researchgate.net |
| Neural Networks (e.g., DMPNN) | ADMET/Toxicity Prediction | Assess the potential toxicity of newly designed derivatives before synthesis. chemrxiv.org |
| QSAR Models | Bioactivity Prediction | Predict the inhibitory potency (IC50) of a series of analogs against a specific enzyme. mdpi.com |
| Reinforcement Learning | Lead Optimization | Iteratively modify a lead compound's structure to maximize desired properties and minimize undesired ones. researchgate.net |
By leveraging these advanced computational approaches, the journey from the foundational structure of this compound to a clinically viable drug or a high-performance material can be made more efficient and targeted.
Q & A
What are the key synthetic strategies for (4-Benzyl-1-methylpiperidin-4-yl)methanol, and how can reaction conditions be optimized?
Classification: Basic
Answer:
The synthesis typically involves functional group transformations on the piperidine scaffold. Common steps include:
- Benzylation: Introducing the benzyl group via nucleophilic substitution or reductive amination (e.g., using benzyl halides and catalysts like Pd/C) .
- Methanol group incorporation: Oxidation or reduction steps, such as reducing a ketone intermediate with NaBH₄ or LiAlH₄, followed by purification via column chromatography (hexane/EtOAc systems) .
- Methylation: Quaternizing the piperidine nitrogen using methyl iodide in basic conditions .
Optimization involves adjusting solvent polarity (e.g., CHCl₃/MeOH for polar intermediates), temperature control (0–25°C for sensitive steps), and catalyst loading (e.g., 10% Pd/C for hydrogenation) .
How can discrepancies in spectroscopic data (e.g., NMR vs. X-ray) during structural elucidation be resolved?
Classification: Advanced
Answer:
Contradictions between NMR (e.g., unexpected splitting patterns) and X-ray crystallography data often arise from dynamic molecular behavior or crystallographic disorder. Methodological approaches include:
- 2D NMR techniques: Use COSY or NOESY to confirm spatial proximity of protons and resolve overlapping signals .
- DFT calculations: Compare computed NMR chemical shifts (using Gaussian or ORCA) with experimental data to validate proposed conformers .
- High-resolution crystallography: Refine structures using SHELXL (for small molecules) to identify disorder or thermal motion artifacts .
What strategies are recommended for structure-activity relationship (SAR) studies of derivatives?
Classification: Advanced
Answer:
SAR studies require systematic modifications to the core structure:
- Substituent variation: Replace the benzyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess electronic effects on bioactivity .
- Stereochemical probes: Synthesize enantiomers via chiral chromatography or asymmetric catalysis to evaluate stereospecific interactions .
- In vitro assays: Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization or SPR to quantify binding affinities .
Data analysis should employ multivariate regression to correlate structural features with activity .
How can researchers mitigate byproduct formation during piperidine ring functionalization?
Classification: Advanced
Answer:
Byproducts often arise from over-alkylation or oxidation. Mitigation strategies:
- Protecting groups: Temporarily block reactive sites (e.g., using Boc for amines) during benzylation .
- Low-temperature kinetics: Perform reactions at –20°C to suppress side reactions .
- Real-time monitoring: Use HPLC (C18 columns, methanol/water gradients) to track reaction progress and isolate intermediates .
What analytical techniques are critical for purity assessment?
Classification: Basic
Answer:
- HPLC: Reverse-phase columns with UV detection (λ = 254 nm) and ≥95% peak area purity thresholds .
- Elemental analysis: Validate C/H/N ratios within ±0.4% of theoretical values .
- Mass spectrometry: Confirm molecular ion peaks (ESI+ or EI) and rule out adducts .
How can crystallization conditions be optimized for X-ray diffraction studies?
Classification: Advanced
Answer:
- Solvent screening: Test mixed solvents (e.g., DCM/hexane) via vapor diffusion to grow single crystals .
- Temperature gradients: Use slow cooling (0.5°C/hour) from saturated solutions .
- Additives: Introduce trace co-solvents (e.g., glycerol) to stabilize crystal packing .
What computational tools are suitable for modeling the compound’s conformational dynamics?
Classification: Advanced
Answer:
- Molecular dynamics (MD): Simulate solvated systems (e.g., in water) using AMBER or GROMACS to study flexibility .
- Docking studies: Use AutoDock Vina to predict binding poses in protein active sites .
- QM/MM: Combine quantum mechanics (for ligand) and molecular mechanics (for protein) to refine interaction energies .
How can researchers validate the biological activity of derivatives without commercial assays?
Classification: Advanced
Answer:
- Custom enzymatic assays: Use spectrophotometric methods (e.g., NADH depletion for dehydrogenases) .
- Cell-based models: Engineer reporter cell lines (e.g., luciferase under promoter control) for high-throughput screening .
- Microscopy: Image cellular uptake via fluorescently tagged derivatives .
What are the best practices for storing and handling this compound to ensure stability?
Classification: Basic
Answer:
- Storage: –20°C under argon in amber vials to prevent oxidation .
- Handling: Use gloveboxes for air-sensitive steps (e.g., LiAlH₄ reductions) .
- Stability tests: Monitor degradation via monthly HPLC checks .
How can synthetic routes be adapted for isotopic labeling (e.g., ¹³C, ²H) for mechanistic studies?
Classification: Advanced
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
